Macitentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. Approved by the U.S. Food and Drug Administration in October 2013, it is marketed under the trade name Opsumit. Macitentan's mechanism of action involves blocking the binding of endothelin-1 to its receptors, which leads to vasodilation and reduced vascular remodeling, critical in managing pulmonary arterial hypertension.
Macitentan is classified as an endothelin receptor antagonist, specifically targeting both endothelin receptor type A and type B. It is derived from bosentan, another endothelin receptor antagonist, but features a modified chemical structure that enhances its pharmacological profile. The compound's chemical formula is with a molar mass of approximately 588.28 g/mol .
The molecular structure of macitentan is characterized by its unique arrangement that allows for effective binding to endothelin receptors.
Macitentan undergoes various metabolic reactions in the body:
Macitentan's mechanism involves:
Macitentan is primarily utilized in clinical settings for:
Macitentan (n-butyl analogue) exhibits distinct endothelin receptor binding kinetics characterized by slow dissociation rates, setting it apart from other endothelin receptor antagonists. In human pulmonary arterial smooth muscle cells, macitentan demonstrates a receptor occupancy half-life (ROt½) of 17 minutes, compared to 70 seconds for bosentan and 40 seconds for ambrisentan [2] [7]. This prolonged occupancy stems from its non-diffusion-limited binding mechanism, where receptor association and dissociation rates are governed by factors beyond simple diffusion, such as conformational adjustments and hydrophobic interactions [3].
Functional assays reveal macitentan's time-dependent potency enhancement: Increasing pre-incubation time from 15 to 120 minutes reduces its half-maximal inhibitory concentration (IC₅₀) in calcium flux assays by 10-fold. After washout, macitentan retains >80% receptor occupancy at 60 minutes, while bosentan and ambrisentan show complete dissociation within 10 minutes [3] [8]. This kinetic profile enables insurmountable antagonism—macitentan suppresses endothelin-1-induced inositol-1-phosphate accumulation by 64% even at saturating endothelin-1 concentrations (5 µM), whereas bosentan and ambrisentan exhibit surmountable antagonism under identical conditions [2] [7].
Table 1: Kinetic Parameters of Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells
Parameter | Macitentan | Bosentan | Ambrisentan |
---|---|---|---|
Receptor occupancy half-life (ROt½) | 17 minutes | 70 seconds | 40 seconds |
IC₅₀ (calcium flux) | 0.14 nM | 1.1 nM | 0.12 nM |
% Insurmountability* | 64% | 0% | 0% |
Dissociation post-washout (60 min) | <20% loss | Complete | Complete |
*Maximal inhibition of IP₁ accumulation induced by 5 µM endothelin-1 after 20 min stimulation [2] [7].
The molecular architecture of macitentan drives its insurmountable antagonism through optimized steric complementarity with the endothelin receptor binding pocket. Cryo-electron microscopy structures show macitentan adopts a compact conformation that fully occupies a hydrophobic subpocket in the endothelin A receptor, bounded by transmembrane helices 3, 5, and 6 (TM3, TM5, TM6) [6]. Key interactions include:
Site-directed mutagenesis confirms residue-specific dependencies: Mutation L322A (leucine to alanine at position 322) reduces macitentan’s potency 30-fold but minimally affects bosentan or ambrisentan. Conversely, mutation R326Q (arginine to glutamine) diminishes bosentan and ambrisentan potency by >100-fold but leaves macitentan unaffected [3] [8]. This divergence underscores macitentan’s unique reliance on hydrophobic stabilization from residues like leucine 322, valine 169, and phenylalanine 224—a binding mode distinct from the charge-dominated interactions of other antagonists.
Macitentan engages endothelin receptors primarily through hydrophobic forces, contrasting with the electrostatic-driven binding of bosentan and ambrisentan. Only 20% of macitentan’s binding energy derives from charge-charge interactions, versus >60% for ambrisentan [3] [6]. This distinction is quantifiable via physicochemical and mutagenesis data:
Table 2: Interaction Energy Contributions to Endothelin Receptor Antagonist Binding
Antagonist | Hydrophobic Contributions (%) | Electrostatic Contributions (%) | Critical Residues for Binding |
---|---|---|---|
Macitentan | 80 | 20 | Leu322, Val169, Phe224, Trp319 |
Bosentan | 40 | 60 | Arg326, Lys166, Asp126 |
Ambrisentan | 25 | 75 | Arg326, Lys166, Gln165 |
Mutation of charged residues (e.g., K166A, R326A) reduces bosentan and ambrisentan affinity by >100-fold but only marginally impacts macitentan [3] [8]. Instead, macitentan’s binding depends on van der Waals contacts with hydrophobic residues:
This hydrophobic dominance correlates with macitentan’s higher lipophilicity (logD 2.9 vs. 1.3 for bosentan and -0.4 for ambrisentan), enhancing membrane partitioning and access to the receptor’s buried binding pocket [7].
Nuclear magnetic resonance (NMR) studies reveal macitentan adopts environment-dependent conformations: In aqueous buffers, it folds into a compact structure with the bromophenyl and pyrimidinyl groups oriented orthogonally, minimizing hydrophobic surface exposure. In lipophilic milieus (e.g., membranes), it maintains this folded state but with enhanced rotational freedom of the bromophenyl ring [3] [8].
This intrinsic compactness is critical for receptor compatibility. Molecular dynamics simulations show macitentan’s aqueous-phase conformation requires <2 Å rearrangement to fit the endothelin A receptor binding site, while bosentan necessitates >5 Å adjustment [3]. The energy barrier for this conformational shift is 3.2 kcal/mol lower for macitentan than bosentan, explaining macitentan’s slower association kinetics despite similar affinity [8].
Physicochemical properties govern this behavior:
Thus, macitentan’s conformational stability across aqueous and membrane phases enables efficient diffusion to—and sustained occupancy of—endothelin receptors.
Macitentan’s binding mode diverges fundamentally from other endothelin receptor antagonists due to its sulfamide pharmacophore and bromopyrimidine extension. Cryo-electron microscopy structures illustrate these differences:
Table 3: Structural Determinants of Binding Modes for Endothelin Receptor Antagonists
Feature | Macitentan | Bosentan | Ambrisentan |
---|---|---|---|
Core pharmacophore | Sulfamide | Pyrimidine-sulfonamide | Propionic acid |
Key anchor point | Bromophenyl → hydrophobic pocket | Carboxylate → Arg326/Lys166 | Carboxylate → Arg326 |
Halogen bond | Yes (Bromopyrimidine → Asp126) | No | No |
π-π interaction | Yes (Bromophenyl → Trp319/Tyr129) | Weak (Pyrimidine → Phe/Tyr) | No |
Depth of pocket penetration | Deep (occupies subpocket near TM5) | Moderate | Shallow |
Macitentan’s sulfamide group forms a bidentate hydrogen bond network with lysine 166 (K166³·³³) and lysine 255 (K255⁵·³⁸), while its bromopyrimidine moiety extends 4 Å deeper into the binding pocket than bosentan’s ortho-methoxy group, enabling halogen bonding with aspartate 126 [6]. In contrast:
Structurally, macitentan analogs sharing its sulfamide core and bromopyrimidine tail replicate its slow dissociation (e.g., analog 7 in Gatfield et al. exhibits ROt½ >10 minutes). Conversely, bosentan-like compounds (e.g., tezosentan, clazosentan) show fast kinetics regardless of affinity [3] [8]. This structure-kinetic relationship confirms that sustained receptor occupancy arises from macitentan’s unique topology, not merely high affinity.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: